1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group, a methylideneamino group, and two phenyl groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 4,6-diphenyl-2-pyridone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylideneamino group, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: Formation of 1-{[(4-aminophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or other oxidized derivatives.
Scientific Research Applications
1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
DNA Interaction: The compound could intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **1-{[(4-Nitrophenyl)methylidene]amino}-4-phenylpyridin-2(1H)-one
- **1-{[(4-Nitrophenyl)methylidene]amino}-4,6-dimethylpyridin-2(1H)-one
- **1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyrimidin-2(1H)-one
Uniqueness
1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one is unique due to the presence of both nitrophenyl and diphenyl groups attached to the pyridinone ring
Properties
CAS No. |
61777-30-8 |
---|---|
Molecular Formula |
C24H17N3O3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methylideneamino]-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C24H17N3O3/c28-24-16-21(19-7-3-1-4-8-19)15-23(20-9-5-2-6-10-20)26(24)25-17-18-11-13-22(14-12-18)27(29)30/h1-17H |
InChI Key |
IOQCNRQWPBXGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.